molecular formula C8H8F5N3O3 B13588486 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid

Cat. No.: B13588486
M. Wt: 289.16 g/mol
InChI Key: PYFQSFDHUVTXDY-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is then introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and hydrazides .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce azetidine derivatives .

Scientific Research Applications

3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8F5N3O3

Molecular Weight

289.16 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7F2N3O.C2HF3O2/c7-4(8)6-10-5(11-12-6)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9H,1-2H2;(H,6,7)

InChI Key

PYFQSFDHUVTXDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=N2)C(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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